molecular formula C5H8N2S B13282429 (1-Methyl-1H-imidazol-4-yl)methanethiol

(1-Methyl-1H-imidazol-4-yl)methanethiol

Cat. No.: B13282429
M. Wt: 128.20 g/mol
InChI Key: JMVRXLBFBHWOOX-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-4-yl)methanethiol is an organic compound that features an imidazole ring substituted with a methyl group at the 1-position and a methanethiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-imidazol-4-yl)methanethiol typically involves the following steps:

    Starting Material: The synthesis begins with 1-methylimidazole.

    Functionalization: The 4-position of the imidazole ring is functionalized using a suitable reagent to introduce the methanethiol group. This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of the methanethiol group without affecting other parts of the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.

    Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-imidazol-4-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and various substituted imidazole compounds.

Scientific Research Applications

(1-Methyl-1H-imidazol-4-yl)methanethiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-4-yl)methanethiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-imidazol-4-yl)methanol: This compound has a hydroxyl group instead of a thiol group at the 4-position.

    (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: This compound features a benzimidazole ring with a methanamine group.

Uniqueness

(1-Methyl-1H-imidazol-4-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

(1-methylimidazol-4-yl)methanethiol

InChI

InChI=1S/C5H8N2S/c1-7-2-5(3-8)6-4-7/h2,4,8H,3H2,1H3

InChI Key

JMVRXLBFBHWOOX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CS

Origin of Product

United States

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